(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone
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Overview
Description
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone is a heterocyclic compound that features both an isoxazole and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with an isoxazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery. Its ability to interact with biological molecules makes it a valuable tool in understanding biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate
- 2-Amino-4,6-dihydroxypyrimidine
- octahydro-5H,10H-dipyrrolo[1,2-a:1,2-d]pyrazine-5,10-dione
Uniqueness
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-2-yl)methanone is unique due to its combination of isoxazole and furan rings, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a variety of reactions and makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11(10-2-1-5-15-10)13-4-3-9-8(7-13)6-12-16-9/h1-2,5-6H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLKHBIWIQDYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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